1-Aminoisoquinoline-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-aminoisoquinoline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9;/h1-5H,(H2,11,12)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWWIFYTHAJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-68-2 | |
| Record name | 1-aminoisoquinoline-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of 6-Aminoisoquinoline Intermediate
The synthesis of 1-aminoisoquinoline-6-carboxylic acid hydrochloride typically begins with the preparation of 6-aminoisoquinoline, a key intermediate. A patented method describes the conversion of 1,3-dichloro-6-nitroisoquinoline to 6-aminoisoquinoline via catalytic hydrogenation under controlled conditions:
-
- Catalyst: Palladium on carbon
- Solvent: Methanol or ethanol
- Additives: Potassium carbonate (as a base)
- Temperature: ≥45°C
- Pressure: ≥0.6 MPa
- Reaction time: 2 to 8 hours for nitro group reduction; additional 2 hours to 4 days for complete hydrogenation of carbon-chlorine bonds
-
- Hydrogenation reduces the nitro group to an amino group.
- Further hydrogenation removes chlorine substituents to yield 6-aminoisoquinoline.
- Filtration through nylon or PTFE filters to remove catalyst and impurities.
- Acidification of filtrate with citric acid (~5%) to form a salt solution.
- Washing with solvents like dichloromethane to remove organic impurities.
- Precipitation by basification using ammonium hydroxide or potassium hydroxide solutions.
- Isolation by filtration, drying, and recrystallization from ethanol at ~75°C, followed by slow cooling.
-
- Yield ranges from 20% to nearly quantitative (up to 99%).
- Purity can reach ≥99% as confirmed by HPLC analysis.
This method is scalable and yields high-purity 6-aminoisoquinoline suitable for further functionalization.
Introduction of the Carboxylic Acid Group at Position 6
The carboxylation at the 6-position on the isoquinoline ring to form 1-aminoisoquinoline-6-carboxylic acid is achieved through multi-step synthetic routes involving:
- Starting materials: 6-bromoisoquinoline or isoquinoline derivatives
- Key steps:
- Conversion of 6-bromoisoquinoline to 6-cyanoisoquinoline via nucleophilic substitution.
- Hydrolysis of the cyano group to the carboxylic acid using sulfuric acid.
- Formation of isoquinoline-6-methyl formate by reaction with methanol and thionyl chloride.
- Oxidation with m-chloroperoxybenzoic acid to generate oxynitride intermediates.
- Chlorination with phosphorus oxychloride to yield 1-chloroisoquinoline-6-methyl formate.
- Reduction with lithium aluminum hydride in tetrahydrofuran at low temperature (-30°C) to obtain 1-(1-chloroisoquinoline-6-yl)methanol.
- Amination with p-methoxybenzylamine under heating to form protected amino derivatives.
- Deprotection by refluxing with trifluoroacetic acid to yield 1-aminoisoquinoline-6-methanol, which can be further oxidized to the carboxylic acid.
This multi-step route is noted for its reasonable efficiency, low waste generation, and high yield, making it suitable for industrial adaptation.
Formation of this compound Salt
The final step involves converting the free base 1-aminoisoquinoline-6-carboxylic acid into its hydrochloride salt:
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- The free base is dissolved in an aqueous or alcoholic solution.
- Hydrochloric acid is added at or above room temperature, leading to salt formation.
- The salt precipitates upon cooling and is collected by filtration.
- The solid is washed and dried to yield the hydrochloride salt.
Acid selection: Hydrochloric acid is preferred for its ability to form stable, crystalline salts with basic nitrogen atoms in the isoquinoline ring.
Advantages: Salt formation improves compound stability, solubility, and handling properties for pharmaceutical applications.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Catalytic Hydrogenation | Pd/C, MeOH, K2CO3, 0.6 MPa H2, 45°C | 6-Aminoisoquinoline | 20–99% yield, ≥99% purity (HPLC) | Nitro reduction and dechlorination |
| 2 | Nucleophilic Substitution & Hydrolysis | 6-Bromoisoquinoline, sulfuric acid | Isoquinoline-6-carboxylic acid | High yield | Multi-step conversion from bromo to carboxylic acid |
| 3 | Chlorination & Reduction | POCl3, LiAlH4, THF, -30°C | 1-(1-Chloroisoquinoline-6-yl)methanol | Moderate to high yield | Intermediate for amination |
| 4 | Amination & Deprotection | p-Methoxybenzylamine, TFA reflux | 1-Aminoisoquinoline-6-methanol | High yield | Protected amine intermediate |
| 5 | Salt Formation | HCl, aqueous or alcoholic solution | This compound | Quantitative | Improves stability and solubility |
Research Findings and Analytical Data
- Purity assessments: High-performance liquid chromatography (HPLC) confirms purity levels ≥99% for intermediates and final salt.
- Reaction monitoring: Hydrogenation progress monitored by disappearance of nitro and chloro peaks via NMR and HPLC.
- Crystallinity: Salt formation yields crystalline solids with enhanced thermal stability.
- Reproducibility: Methods have been validated for reproducibility and scalability in pilot plant settings.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.65 g/mol
- IUPAC Name : 1-aminoisoquinoline-6-carboxylic acid; hydrochloride
- SMILES : C1=CC2=C(C=CN=C2N)C=C1C(=O)O.Cl
The compound features a bicyclic isoquinoline structure with an amino group and a carboxylic acid, which contributes to its reactivity and biological activity.
Medicinal Chemistry
1-Aminoisoquinoline-6-carboxylic acid hydrochloride has been explored for its pharmacological properties, particularly in the development of therapeutic agents. Its derivatives have shown promise in:
- Anticancer Activity : Compounds derived from 1-aminoisoquinoline structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Kinase Inhibition : Research indicates that 1-aminoisoquinoline derivatives can inhibit specific kinases involved in cancer progression. This inhibition can alter signaling pathways critical for tumor growth and survival, making these compounds potential candidates for targeted cancer therapies .
Enzyme Inhibition Studies
The compound has been evaluated for its role as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes, such as:
- Thrombin Inhibitors : The compound's structural features allow it to interact with thrombin, an enzyme critical in blood coagulation. Inhibition of thrombin can lead to therapeutic applications in managing thrombotic disorders .
- Kinase Activity Modulation : As mentioned earlier, the ability of 1-aminoisoquinoline derivatives to modulate kinase activity opens avenues for treating diseases where kinase signaling is dysregulated, such as cancers and inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield high purity products suitable for research applications. Key methods include:
- Catalytic Hydrogenation : A common method involves the reduction of nitro derivatives under catalytic conditions to obtain the amino compound with high yields .
- Functionalization Reactions : The carboxylic acid group allows for further functionalization, enabling the creation of a library of derivatives that can be screened for biological activity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of 1-aminoisoquinoline derivatives for their anticancer properties. The results indicated that specific modifications to the amino group enhanced cytotoxicity against breast cancer cell lines, suggesting that further exploration could yield potent anticancer agents.
Case Study 2: Thrombin Inhibition
In another study focused on thrombin inhibitors, researchers synthesized several derivatives of this compound. These compounds exhibited varying degrees of inhibitory activity against thrombin, with some showing IC50 values in the low micromolar range, indicating their potential use in anticoagulant therapies.
Mechanism of Action
The mechanism of action of 1-aminoisoquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the amino and carboxylic acid groups.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring, but with different chemical properties and applications.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing a different arrangement of nitrogen atoms
Uniqueness: 1-Aminoisoquinoline-6-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
1-Aminoisoquinoline-6-carboxylic acid hydrochloride (CAS No. 215453-68-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound is a derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. The molecular formula is , and it features both amino and carboxylic acid functional groups, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that isoquinoline derivatives can suppress inflammation in various cell types, including microglial cells. For instance, related compounds have demonstrated significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells .
- Antitumor Potential : Isoquinoline derivatives have been explored for their antitumor properties, showing efficacy against various cancer cell lines. They may induce apoptosis or inhibit cell proliferation through multiple pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-α | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Study: Anti-inflammatory Effects
A study investigated the effects of isoquinoline derivatives on LPS-induced inflammation in BV2 microglial cells. The results indicated that certain derivatives, including those structurally similar to this compound, significantly reduced the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines .
Case Study: Antitumor Activity
Another research effort focused on the antitumor potential of isoquinoline derivatives in rodent models. Compounds were tested against various tumor types, showing promising results in prolonging survival rates and reducing tumor size . The mechanisms involved included modulation of apoptotic pathways and inhibition of angiogenesis.
Q & A
Q. What are the recommended analytical techniques for quantifying 1-aminoisoquinoline-6-carboxylic acid hydrochloride in complex matrices?
- Methodological Answer: Coupling reactions with reagents like 5-amino salicylic acid (as described for promethazine hydrochloride) can be adapted for spectrophotometric quantification. Validation parameters (linearity, LOD, LOQ) should follow protocols similar to those in Table 2 of , which outlines statistical validation for pharmaceutical samples. High-performance liquid chromatography (HPLC) with UV detection is also viable, as referenced in for structurally related indole derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Based on GHS safety guidelines for aminooxyacetic acid hydrochloride ( ), storage should prioritize airtight containers, protection from moisture, and avoidance of strong oxidizers. Lab-specific protocols should include regular checks for decomposition (e.g., color changes or gas emission). Solubility data from (5 mg/mL in PBS, DMSO) can guide solvent selection for stock solutions .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer: Direct amination strategies, such as thiourea-mediated reactions (used for memantine hydrochloride synthesis in ), are applicable. Reaction optimization should include temperature control (60–80°C) and HCl gas flow for hydrochloride salt formation. Purification via recrystallization in ethanol/water mixtures is recommended, as described for similar quinoline derivatives in and .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer: Discrepancies may arise from pH-dependent solubility (e.g., PBS vs. DMSO in ). Systematic studies using factorial design (as in ’s kinetic analysis) should test variables like pH (2–10), temperature (25–60°C), and ionic strength. Data normalization against reference standards (e.g., in ) ensures comparability across labs .
Q. What strategies optimize catalytic efficiency in reactions involving this compound?
- Methodological Answer: Thiamine hydrochloride’s role as a green catalyst ( ) suggests proton-donor mechanisms. Reaction conditions (e.g., aqueous media, 50–70°C) and catalyst loading (5–10 mol%) should be tested. Advanced characterization (e.g., FT-IR for intermediate identification) and DOE (Design of Experiments) can isolate critical parameters .
Q. How should researchers design experiments to address conflicting bioactivity results in literature for isoquinoline derivatives?
- Methodological Answer: Contradictions may stem from impurity profiles (e.g., residual solvents in ) or assay variability. Reproducibility protocols ( ) recommend:
- Step 1: Validate compound purity via NMR and LC-MS.
- Step 2: Standardize bioassays using pharmacopeial reference materials (as in ).
- Step 3: Apply multivariate analysis to decouple variables (e.g., cell line specificity vs. concentration effects) .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer: Density Functional Theory (DFT) simulations can model electrophilic substitution patterns at the isoquinoline core. Parameters should include solvent effects (polar aprotic vs. aqueous) and protonation states (pH 3–7). Validation against experimental data (e.g., coupling reactions in ) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
